

Spectroscopic Elucidation of 3-(3-Chlorophenyl)phenol: A Predictive Technical Guide

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Compound of Interest

Compound Name: 3-(3-Chlorophenyl)phenol

Cat. No.: B1599661

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Disclaimer: Experimental spectroscopic data for **3-(3-Chlorophenyl)phenol** (CAS: 365426-91-1) is not readily available in public scientific databases. This guide has been developed by a Senior Application Scientist to provide a robust, predictive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The predictions are grounded in fundamental principles of spectroscopy and comparative analysis with structurally related molecules. This document is intended for researchers, scientists, and drug development professionals to aid in the potential identification and characterization of **3-(3-Chlorophenyl)phenol**.

Introduction

3-(3-Chlorophenyl)phenol is a biphenyl derivative containing a hydroxyl group and a chlorine atom, both in the meta position on their respective phenyl rings. As with many biphenyl scaffolds, this molecule holds potential interest in medicinal chemistry and materials science. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and structural confirmation in any research or development setting. This guide provides a detailed predictive analysis of its key spectral features.

The structure of **3-(3-Chlorophenyl)phenol**, with the atom numbering used for spectral assignment in this guide, is presented below.

Caption: Molecular structure of **3-(3-Chlorophenyl)phenol** with atom numbering for spectral assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For **3-(3-Chlorophenyl)phenol**, both ^1H and ^{13}C NMR will provide a unique fingerprint of its structure.

Experimental Protocol (Hypothetical)

A sample of **3-(3-Chlorophenyl)phenol** (approximately 10-20 mg) would be dissolved in 0.7 mL of deuterated chloroform (CDCl_3) or deuterated dimethyl sulfoxide (DMSO-d_6).

Tetramethylsilane (TMS) would be used as an internal standard (0.00 ppm). Spectra would be acquired on a 400 MHz or 500 MHz spectrometer at room temperature.^[1]

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum is expected to show signals corresponding to the nine protons in the molecule. The aromatic region will be complex due to multiple spin-spin couplings.

Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~9.5 (in DMSO- d_6) or ~5.5 (in $CDCl_3$)	broad singlet	1H	OH	The phenolic proton is acidic and its chemical shift is solvent-dependent. It typically appears as a broad singlet due to chemical exchange.
~7.60	triplet (t)	1H	H-2'	This proton is ortho to the chlorine atom and is expected to be deshielded. It will likely appear as a triplet due to coupling with H-4' and H-6'.
~7.45	multiplet (m)	2H	H-4', H-6'	These protons on the chlorinated ring are expected to be in a similar chemical environment and will likely overlap, coupling with each other and H-2' and H-5'.

~7.35	triplet (t)	1H	H-5	This proton on the phenol ring is expected to be a triplet due to coupling with its two ortho neighbors, H-4 and H-6.
~7.25	multiplet (m)	1H	H-5'	This proton is meta to the chlorine and will be part of the complex multiplet of the chlorinated ring.
~7.15	multiplet (m)	2H	H-2, H-6	These two protons on the phenol ring are in different environments relative to the biphenyl linkage and will likely appear as a multiplet.
~6.90	multiplet (m)	1H	H-4	This proton is ortho to the hydroxyl group and is expected to be the most shielded of the aromatic protons.

Predicted ^{13}C NMR Spectrum

The proton-decoupled ^{13}C NMR spectrum should display 12 distinct signals, as there are no elements of symmetry in the molecule that would make any of the carbon atoms chemically equivalent.

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~156.0	C-3	The carbon bearing the hydroxyl group is significantly deshielded.
~143.5	C-1'	The carbon of the chlorinated ring attached to the other phenyl ring will be a quaternary carbon in the downfield region.
~142.0	C-1	The carbon of the phenol ring attached to the other phenyl ring will also be a deshielded quaternary carbon.
~134.8	C-3'	The carbon bearing the chlorine atom is deshielded due to the electronegativity of chlorine.
~130.5	C-5	This C-H carbon is on the phenol ring.
~130.2	C-5'	This C-H carbon is on the chlorinated ring.
~128.0	C-4'	A C-H carbon on the chlorinated ring.
~126.5	C-6'	A C-H carbon on the chlorinated ring.
~125.0	C-2'	A C-H carbon on the chlorinated ring.
~121.0	C-6	A C-H carbon on the phenol ring.

~116.5	C-4	A C-H carbon on the phenol ring, shielded by the ortho hydroxyl group.
~116.0	C-2	A C-H carbon on the phenol ring, also shielded by the meta hydroxyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes vibrations of the chemical bonds.

Experimental Protocol (Hypothetical)

The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a small amount would be mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum could be recorded using an Attenuated Total Reflectance (ATR) accessory.

Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Vibration	Rationale
3550 - 3200	Strong, Broad	O-H stretch	The broadness is due to intermolecular hydrogen bonding between the phenolic hydroxyl groups.
3100 - 3000	Medium	Aromatic C-H stretch	Characteristic stretching vibrations for sp ² C-H bonds in the benzene rings.
1600 - 1580	Strong	C=C aromatic ring stretch	These absorptions are characteristic of the benzene ring.
1500 - 1400	Medium-Strong	C=C aromatic ring stretch	Further confirmation of the aromatic rings.
~1230	Strong	C-O stretch (phenol)	The stretching vibration of the carbon-oxygen bond of the phenol.
~1100	Medium	C-Cl stretch	The stretching vibration of the carbon-chlorine bond.
880 - 750	Strong	Aromatic C-H out-of-plane bend	The pattern of these bands can sometimes give information about the substitution pattern on the benzene rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which allows for the determination of the molecular weight and can give clues about the structure.

Experimental Protocol (Hypothetical)

The mass spectrum would be acquired using an electron ionization (EI) source coupled with a quadrupole or time-of-flight (TOF) mass analyzer. The sample would be introduced via a direct insertion probe or a gas chromatograph.

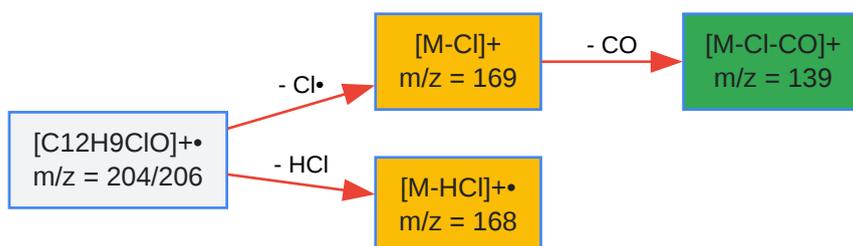
Predicted Mass Spectrum

The molecular formula of **3-(3-Chlorophenyl)phenol** is $C_{12}H_9ClO$. The predicted molecular weight is approximately 204.65 g/mol [\[2\]](#). Due to the presence of the chlorine isotope ^{37}Cl , a characteristic $M+2$ peak at approximately 32% of the intensity of the molecular ion peak (M^+) is expected.

m/z	Predicted Relative Intensity (%)	Assignment	Rationale
206	32	$[M+2]^+$	Isotopic peak due to the presence of ^{37}Cl .
204	100	$[M]^+$	Molecular ion peak.
169	40	$[M-Cl]^+$	Loss of a chlorine radical.
168	30	$[M-HCl]^+$	Loss of hydrogen chloride.
139	25	$[C_{11}H_7]^+$	Subsequent loss of CO from the $[M-Cl]^+$ fragment.
115	15	$[C_9H_7]^+$	Further fragmentation of the biphenyl rings.
77	20	$[C_6H_5]^+$	Phenyl cation.

Predicted Fragmentation Pathway

The fragmentation of **3-(3-Chlorophenyl)phenol** under electron ionization is likely to proceed through several key pathways, initiated by the loss of the chlorine atom or the hydroxyl group, followed by rearrangements and further fragmentation of the biphenyl system.



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Caption: A simplified predicted fragmentation pathway for **3-(3-Chlorophenyl)phenol** in EI-MS.

Conclusion

This predictive guide outlines the expected spectroscopic characteristics of **3-(3-Chlorophenyl)phenol**. The provided NMR, IR, and MS data, while not experimentally derived, are based on sound scientific principles and provide a comprehensive framework for the identification and structural verification of this compound. Researchers working with **3-(3-Chlorophenyl)phenol** can use this guide to anticipate spectral features and to aid in the interpretation of experimentally acquired data.

References

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